molecular formula C7H16F6NP B053557 1-Ethyl-1-methylpyrrolidinium hexafluorophosphate CAS No. 121057-90-7

1-Ethyl-1-methylpyrrolidinium hexafluorophosphate

Cat. No.: B053557
CAS No.: 121057-90-7
M. Wt: 259.17 g/mol
InChI Key: WSYWUTMEDIHQRK-UHFFFAOYSA-N
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Description

1-Ethyl-1-methylpyrrolidinium hexafluorophosphate is an ionic liquid with the chemical formula C7H16F6NP. It is known for its high thermal stability and low volatility, making it a valuable compound in various scientific and industrial applications .

Mechanism of Action

Target of Action

1-Ethyl-1-methylpyrrolidinium hexafluorophosphate is a type of ionic liquid . Its primary targets are the electrolytes in lithium-ion batteries . It interacts with these electrolytes to enhance the performance and safety of the batteries .

Mode of Action

This compound interacts with its targets by acting as an additive in the liquid electrolyte of lithium-ion batteries . It can significantly suppress the flammability of the electrolyte and improve the thermal stability of the battery .

Biochemical Pathways

It is known that the compound plays a crucial role in the charge-discharge cycle of lithium-ion batteries .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this context, it refers to the compound’s behavior within the battery system. The compound is stable under high temperatures , which suggests it has good thermal stability.

Result of Action

The addition of this compound to the electrolyte of a lithium-ion battery can significantly suppress the flammability of the electrolyte and improve the thermal stability of the battery . This results in a safer and more efficient battery.

Action Environment

The action of this compound is influenced by environmental factors such as temperature. The compound is stable under high temperatures , which is crucial for its role in lithium-ion batteries, as these often operate under high-temperature conditions. The anion decomposes slowly in the presence of water , suggesting that the compound’s efficacy and stability might be compromised in humid conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-1-methylpyrrolidinium hexafluorophosphate can be synthesized through a quaternization reaction. This involves the reaction of 1-methylpyrrolidine with ethyl halides, followed by anion exchange with hexafluorophosphate salts .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale quaternization reactions under controlled conditions to ensure high purity and yield. The process is optimized for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-1-methylpyrrolidinium hexafluorophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkyl halides, metal salts, and other ionic liquids. Reactions are typically carried out under mild to moderate conditions to preserve the integrity of the ionic liquid .

Major Products Formed

The major products formed from reactions involving this compound include substituted pyrrolidinium salts and metal complexes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-1-methylpyrrolidinium hexafluorophosphate
  • 1-Ethyl-3-methylimidazolium hexafluorophosphate
  • 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide

Uniqueness

1-Ethyl-1-methylpyrrolidinium hexafluorophosphate is unique due to its specific combination of thermal stability, low volatility, and ionic conductivity. These properties make it particularly suitable for applications in high-temperature environments and as an electrolyte in energy storage devices .

Properties

IUPAC Name

1-ethyl-1-methylpyrrolidin-1-ium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N.F6P/c1-3-8(2)6-4-5-7-8;1-7(2,3,4,5)6/h3-7H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYWUTMEDIHQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1(CCCC1)C.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16F6NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047877
Record name 1-Ethyl-1-methylpyrrolidinium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121057-90-7
Record name N-Ethyl-N-methylpyrrolidinium hexafluorophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121057907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethyl-1-methylpyrrolidinium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-1-methylpyrrolidinium hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-ETHYL-N-METHYLPYRROLIDINIUM HEXAFLUOROPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-Ethyl-1-methylpyrrolidinium hexafluorophosphate interact with crown ethers like 18-crown-6 and dibenzo-18-crown-6? What techniques were used to study this interaction?

A: this compound ([EMPyrr] PF6), acting as a guest molecule, forms inclusion complexes with macrocyclic crown ethers like 18-crown-6 (18C6) and dibenzo-18-crown-6 (DB18C6) in acetonitrile. [] This interaction primarily occurs through the complexation of the cationic [EMPyrr]+ moiety with the cavity of the crown ether. The stability of the complex is influenced by the structure of the crown ether, with 18C6 forming a more stable complex than DB18C6.

  • Conductometry: Measuring the change in electrical conductivity of the solution upon complex formation at different temperatures. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Analyzing the changes in chemical shifts and peak patterns to confirm complexation and gather information about the interaction sites. []
  • Mass Spectrometry: Identifying the presence and stoichiometry of the formed complexes in the gas phase. []
  • Fourier Transform Infrared (FTIR) Spectroscopy: Characterizing changes in vibrational frequencies, indicating the formation of new bonds and interactions in the solid complex. []

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